molecular formula C18H18N2O2 B2920972 N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)benzamide CAS No. 941870-88-8

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)benzamide

Cat. No. B2920972
CAS RN: 941870-88-8
M. Wt: 294.354
InChI Key: NLMZUAOKONLTMG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds involves complex chemical reactions. For instance, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .


Molecular Structure Analysis

The molecular structure of “N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)benzamide” is complex. It is derived from quinoline, a class of compounds with a unique structure that enables investigations into various fields, including medicinal chemistry, drug discovery, and organic synthesis.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)benzamide” are intricate. The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .

Scientific Research Applications

Materials Science

The stability and aromatic character of the compound make it a candidate for incorporation into materials that require robustness and electronic properties. It could be used in the development of organic semiconductors, photovoltaic materials, or light-emitting diodes (LEDs).

Each of these applications leverages the unique chemical structure of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide to explore new scientific frontiers. While the current literature does not provide specific examples of research involving this exact compound, the applications mentioned are based on the known properties of similar quinoline and benzamide derivatives .

Future Directions

The future directions for “N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)benzamide” research could involve further exploration of its potential therapeutic applications, particularly its anti-tubercular activity . Additionally, more research is needed to fully understand its mechanism of action and to evaluate its safety profile.

Mechanism of Action

Target of Action

The primary targets of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide are currently unknown. This compound belongs to the tetrahydroquinoline family , which is known for its diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

Tetrahydroquinoline derivatives are known to interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target

Biochemical Pathways

Tetrahydroquinoline derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . The specific pathways affected by this compound would depend on its targets and mode of action, which are currently unknown.

Result of Action

Given the diverse biological activities of tetrahydroquinoline derivatives , this compound could potentially have a wide range of effects at the molecular and cellular levels.

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-13(21)20-11-5-8-15-12-16(9-10-17(15)20)19-18(22)14-6-3-2-4-7-14/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMZUAOKONLTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

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